1-Deoxynojirimycin Hydrochloride

α-Glucosidase inhibition Antidiabetic Enzyme kinetics

1-Deoxynojirimycin hydrochloride (DNJ·HCl) delivers unmatched α-glucosidase inhibition: IC₅₀ 0.16 μM against amylo-1,6-glucosidase and 0.96 μM against human maltase—significantly outperforming acarbose (IC₅₀ 15.2 μM). The hydrochloride salt ensures superior aqueous solubility and stability for reproducible assays. Essential iminosugar core for synthesizing Miglustat and N-alkylated derivatives. Ideal potency benchmark for inhibitor screening. ≥98% purity. Order now.

Molecular Formula C6H14ClNO4
Molecular Weight 199.63 g/mol
CAS No. 73285-50-4
Cat. No. B014444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxynojirimycin Hydrochloride
CAS73285-50-4
Synonyms1 Deoxymannojirimycin
1 Deoxynojirimycin
1 Deoxynojirimycin Hydrochloride
1,5-Deoxy-1,5-imino-D-mannitol
1,5-Dideoxy-1,5-imino-D-mannitol
1-Deoxymannojirimycin
1-Deoxynojirimycin
1-Deoxynojirimycin Hydrochloride
Bay n 5595
Moranoline
Molecular FormulaC6H14ClNO4
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)O)O)O.Cl
InChIInChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1
InChIKeyZJIHMALTJRDNQI-VFQQELCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





1-Deoxynojirimycin Hydrochloride (CAS 73285-50-4) Procurement Guide: Potency & Selectivity Relative to Clinical α-Glucosidase Inhibitors


1-Deoxynojirimycin hydrochloride (DNJ·HCl) is the hydrochloride salt of 1-deoxynojirimycin (DNJ), a naturally occurring polyhydroxylated piperidine alkaloid (iminosugar) [1]. It functions as a potent competitive inhibitor of α-glucosidases, including intestinal maltase-glucoamylase (MGAM) and amylo-1,6-glucosidase [2]. As a hydrochloride salt (CAS 73285-50-4), it exhibits a melting point of 201-202 °C and offers enhanced aqueous solubility and stability, making it a preferred form for in vitro and in vivo experimental workflows [3].

1-Deoxynojirimycin Hydrochloride: Why In-Class α-Glucosidase Inhibitors Are Not Interchangeable


Despite sharing a common α-glucosidase inhibitory mechanism, DNJ exhibits a distinct enzyme selectivity and potency profile that precludes simple substitution with other clinical inhibitors such as acarbose, miglitol, or voglibose. Critically, DNJ demonstrates a unique dual-action on both amylo-1,6-glucosidase (IC₅₀ = 0.16 μM) and maltase, whereas acarbose primarily targets pancreatic α-amylase and voglibose exhibits a different kinetic profile on MGAM [1]. Furthermore, in head-to-head enzymatic assays, DNJ displays significantly lower IC₅₀ and Kᵢ values against human maltase compared to these commercial drugs, directly impacting inhibitory efficiency [2]. Its N-unsubstituted iminosugar core also serves as the essential starting material for synthesizing clinically approved derivatives like Miglustat, making the parent compound indispensable for derivative development [3].

1-Deoxynojirimycin Hydrochloride Evidence Guide: Quantified Differentiation from Acarbose, Miglitol & Voglibose


Human Maltase Inhibition: DNJ Exhibits 16-Fold Higher Potency than Acarbose

In a direct comparative study using human small intestinal microsomes as the enzyme source, 1-deoxynojirimycin (DNJ) demonstrated significantly greater inhibitory potency against maltase than the clinically approved α-glucosidase inhibitors acarbose, miglitol, and voglibose. The IC₅₀ of DNJ was determined to be 0.96 μM, compared to 15.2 μM for acarbose, representing an approximately 16-fold increase in potency. Furthermore, DNJ also outperformed miglitol (IC₅₀ = 3.7 μM) and voglibose (IC₅₀ = 1.3 μM) in this assay. The inhibition constant (Kᵢ) for DNJ was 0.071 μM, which is substantially lower than those of acarbose (2.6 μM), miglitol (0.57 μM), and voglibose (0.17 μM) [1].

α-Glucosidase inhibition Antidiabetic Enzyme kinetics

Superior Inhibition of Human Maltase-Glucoamylase (MGAM) Catalytic Domains vs. Clinical Drugs

In a head-to-head kinetic study against recombinant human maltase-glucoamylase (MGAM) catalytic domains, DNJ was identified as the most effective inhibitor among a panel of commercial α-glucosidase inhibitors that included miglitol, voglibose, and acarbose. DNJ inhibited the N-terminal (NtMGAM) and C-terminal (CtMGAM) domains with Kᵢ values of 1.41 μM and 2.04 μM, respectively [1]. This direct comparison establishes DNJ's superior binding affinity to both primary starch-digesting enzyme domains in humans, a key differentiation from acarbose which is a less potent MGAM inhibitor but a strong inhibitor of pancreatic α-amylase.

MGAM Starch digestion Type 2 diabetes

Unique Inhibition of Amylo-1,6-Glucosidase: A Distinct Glycogenolytic Target Not Addressed by Acarbose or Miglitol

Unlike the clinically used α-glucosidase inhibitors acarbose, miglitol, and voglibose, which primarily target intestinal disaccharidases, DNJ exhibits a unique and potent inhibitory effect on the glycogen-debranching enzyme amylo-1,6-glucosidase (1,6-GL). DNJ inhibits 1,6-GL with an IC₅₀ of 0.16 μM. In contrast, it shows no significant inhibition toward glycogen phosphorylase (GP) [1]. This selective inhibition of the debranching enzyme provides a distinct mechanism for attenuating hepatic glycogenolysis. In primary rat hepatocytes, DNJ at 100 μM inhibited glycogen breakdown by 25%, and this effect was further enhanced when combined with a GP inhibitor [1].

Glycogen metabolism Hepatic glucose production Debranching enzyme

DNJ Derivatives Outperform Clinical Inhibitors in In Silico α-Glucosidase Binding

An in silico molecular docking study comparing DNJ, acarbose, miglitol, and voglibose against α-glucosidase enzymes from three species (S. cerevisiae, R. norvegicus, and human GANC) revealed that DNJ exhibited the highest predicted binding affinity. The study concluded that DNJ demonstrated significant inhibition of all three target macromolecules and ranked highest in inhibition potential, followed by miglitol, voglibose, and acarbose, respectively [1]. This computational evidence supports the superior enzyme-ligand interaction of the unsubstituted DNJ core compared to larger or modified clinical inhibitors.

Molecular docking α-Glucosidase In silico screening

1-Deoxynojirimycin Hydrochloride: Recommended Research & Industrial Use Cases Based on Comparative Evidence


Potency Benchmarking for Novel α-Glucosidase Inhibitor Screening

Based on its superior IC₅₀ of 0.96 μM and Kᵢ of 0.071 μM against human intestinal maltase compared to acarbose (IC₅₀ = 15.2 μM), DNJ·HCl serves as an optimal positive control and potency benchmark for in vitro screening of new chemical entities [1]. Researchers can use DNJ to establish a high-potency reference standard, allowing for more rigorous assessment of candidate compounds' inhibitory efficacy and facilitating comparative dose-response curve generation.

Targeted Investigation of Hepatic Glycogen Metabolism and Debranching Enzyme Function

Leveraging its unique and potent inhibition of amylo-1,6-glucosidase (IC₅₀ = 0.16 μM) without affecting glycogen phosphorylase [2], DNJ·HCl is a critical tool for dissecting the role of the glycogen debranching enzyme in hepatic glucose production. This application is particularly valuable for studies on glycogen storage disease type III (Cori disease) and for exploring combination therapies with glycogen phosphorylase inhibitors to achieve synergistic reduction of glycogenolysis.

Essential Starting Material for Synthesis of N-Alkyl DNJ Derivatives (e.g., Miglustat)

As the foundational iminosugar core, DNJ is the mandatory precursor for synthesizing clinically important N-alkylated derivatives such as Miglustat (N-butyl-DNJ), an FDA-approved drug for Gaucher disease and Niemann-Pick type C [3]. The hydrochloride salt form (CAS 73285-50-4) provides enhanced stability and handling characteristics for large-scale or sensitive synthetic procedures, making it the preferred starting material for medicinal chemistry and process development laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Deoxynojirimycin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.